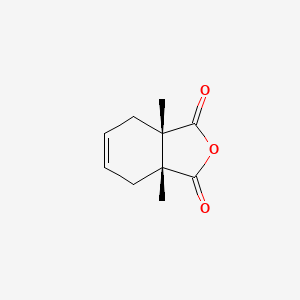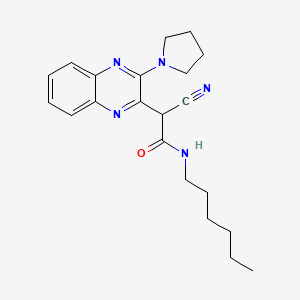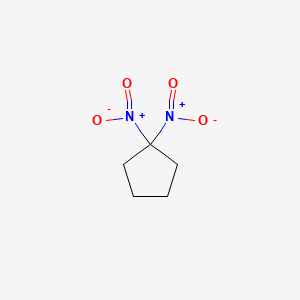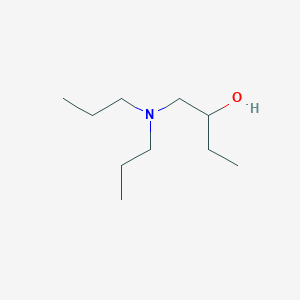
1-Dipropylamino-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dipropylamino-2-butanol is an organic compound with the molecular formula C10H23NO and a molecular weight of 173.3 g/mol . It is a tertiary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. The compound is known for its unique structure, which includes a dipropylamino group attached to a butanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dipropylamino-2-butanol can be synthesized through several methods. One common approach involves the reaction of 2-butanol with dipropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product’s high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Dipropylamino-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or primary amines.
Substitution: Halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
1-Dipropylamino-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and as a solvent in certain processes.
Mecanismo De Acción
The mechanism of action of 1-Dipropylamino-2-butanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dipropylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4-(Dipropylamino)-1-butanol: Similar structure but with the dipropylamino group attached to a different carbon atom.
2-Butanol, 1-(dipropylamino)-: Another isomer with a different arrangement of the functional groups.
Uniqueness: 1-Dipropylamino-2-butanol is unique due to its specific arrangement of the dipropylamino and hydroxyl groups, which gives it distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
103859-39-8 |
|---|---|
Fórmula molecular |
C10H23NO |
Peso molecular |
173.30 g/mol |
Nombre IUPAC |
1-(dipropylamino)butan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10(12)6-3/h10,12H,4-9H2,1-3H3 |
Clave InChI |
SVAFAARLUVWPAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


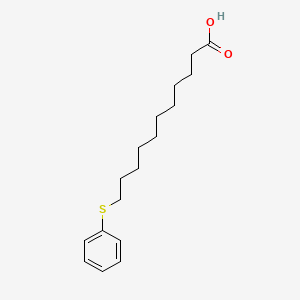

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)

![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)



